molecular formula C19H21FN2O4S B2823098 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide CAS No. 682762-97-6

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2823098
CAS No.: 682762-97-6
M. Wt: 392.45
InChI Key: VOKPVBGKLNSKRM-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a complex structure with an indole moiety, a fluorine atom, and a sulfonamide group, making it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, typically using ethyl halides in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the indole derivative with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Nucleophile-substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. The presence of the indole moiety, which is common in many bioactive molecules, makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The sulfonamide group is known for its antibacterial properties, making this compound a subject of interest in developing new antibiotics.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide
  • N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide
  • N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

Uniqueness

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide is unique due to the specific combination of the indole moiety with a fluorine atom and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-12-15(16-10-13(20)4-6-17(16)22-12)8-9-21-27(23,24)14-5-7-18(25-2)19(11-14)26-3/h4-7,10-11,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKPVBGKLNSKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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